molecular formula C14H13BrN2O3 B1277060 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 957062-86-1

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1277060
CAS No.: 957062-86-1
M. Wt: 337.17 g/mol
InChI Key: JYXSTHDIPJVKSH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is an organic compound with the molecular formula C14H13BrN2O3 It is a derivative of aniline, featuring a bromine atom, a methoxybenzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position.

    Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions.

    Methoxybenzylation: The protected intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxybenzyl group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-Bromo-N-(4-methoxybenzyl)-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Bromo-N-(4-formylbenzyl)-2-nitroaniline.

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-methoxybenzyl)benzamide
  • 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxybenzyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable in specific research contexts.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSTHDIPJVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429145
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-86-1
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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